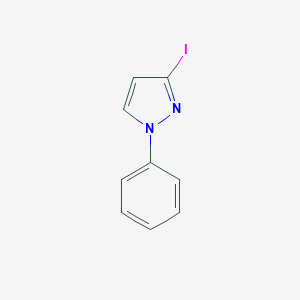

3-iodo-1-phenyl-1H-pyrazole

Description

Properties

IUPAC Name |

3-iodo-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCCRXXUBFGPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40931288 | |

| Record name | 3-Iodo-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141998-90-5 | |

| Record name | 3-Iodo-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-1-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Iodo-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for the preparation of 3-iodo-1-phenyl-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. Due to the regiochemical challenges associated with direct iodination of the 1-phenyl-1H-pyrazole core, which predominantly yields the 4-iodo isomer, an indirect, multi-step approach is recommended. The most strategic pathway involves the synthesis of the key intermediate, 1-phenyl-1H-pyrazol-3-amine, followed by a Sandmeyer reaction to introduce the iodine atom at the desired 3-position.

This document outlines the experimental protocols for this two-step synthesis, presents the relevant chemical data in a structured format, and includes a workflow diagram for enhanced clarity.

Synthetic Pathway Overview

The synthesis of 3-iodo-1-phenyl-1H-pyrazole is efficiently achieved through a two-step process. The initial step involves the cyclization reaction between phenylhydrazine and a suitable three-carbon carbonyl compound, such as 3-oxopropanenitrile (cyanoacetaldehyde), to form 1-phenyl-1H-pyrazol-3-amine. The subsequent step is the conversion of the amino group to the iodo group via a Sandmeyer reaction. This involves the diazotization of the aminopyrazole followed by the introduction of an iodide salt.

Data Presentation

The following table summarizes the key quantitative data associated with the proposed synthetic pathway. Please note that yields are indicative and can vary based on reaction scale and optimization.

| Step | Reactants | Product | Reagents/Solvents | Typical Yield (%) |

| 1 | Phenylhydrazine, 3-Oxopropanenitrile | 1-Phenyl-1H-pyrazol-3-amine | Acetic Acid, Ethanol | 70-85 |

| 2 | 1-Phenyl-1H-pyrazol-3-amine | 3-Iodo-1-phenyl-1H-pyrazole | HCl, NaNO₂, KI, Water | 60-75 |

Experimental Protocols

Step 1: Synthesis of 1-Phenyl-1H-pyrazol-3-amine

This procedure details the synthesis of the key aminopyrazole intermediate from phenylhydrazine and 3-oxopropanenitrile.

Materials:

-

Phenylhydrazine

-

3-Oxopropanenitrile (or its sodium salt)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate solution (saturated)

-

Brine

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxopropanenitrile (1.0 eq) in a minimal amount of ethanol.

-

Add phenylhydrazine (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-phenyl-1H-pyrazol-3-amine.

Step 2: Synthesis of 3-Iodo-1-phenyl-1H-pyrazole via Sandmeyer Reaction

This protocol describes the conversion of 1-phenyl-1H-pyrazol-3-amine to the target compound, 3-iodo-1-phenyl-1H-pyrazole.

Materials:

-

1-Phenyl-1H-pyrazol-3-amine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate solution (10%)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

In a beaker, suspend 1-phenyl-1H-pyrazol-3-amine (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the suspension while maintaining the temperature between 0 and 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding 10% sodium thiosulfate solution to remove any excess iodine.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-iodo-1-phenyl-1H-pyrazole.

Mandatory Visualization

The following diagrams illustrate the key experimental workflow for the synthesis of 3-iodo-1-phenyl-1H-pyrazole.

Caption: Synthetic workflow for 3-iodo-1-phenyl-1H-pyrazole.

Caption: Chemical transformation pathway.

An In-Depth Technical Guide to the Synthesis of 3-iodo-1-phenyl-1H-pyrazole

For researchers, scientists, and professionals in drug development, the synthesis of halogenated heterocyclic compounds is a cornerstone of creating novel molecular entities with potential therapeutic applications. Among these, 3-iodo-1-phenyl-1H-pyrazole stands as a valuable synthetic intermediate. Its preparation is a key step for further functionalization, particularly through cross-coupling reactions, to generate diverse libraries of compounds for screening. This guide provides a comprehensive overview of the synthetic protocols for 3-iodo-1-phenyl-1H-pyrazole, presenting quantitative data in structured tables and detailed experimental methodologies.

Synthetic Strategies

The synthesis of 3-iodo-1-phenyl-1H-pyrazole can be approached through several strategic routes. The primary methods involve either the direct iodination of a pre-formed 1-phenyl-1H-pyrazole ring or a multi-step synthesis where the pyrazole core is constructed with the iodine atom incorporated during the sequence. The choice of strategy often depends on the availability of starting materials and the desired regioselectivity.

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position.[1] Therefore, direct iodination of 1-phenyl-1H-pyrazole to achieve C3-iodination is challenging and often requires specific directing groups or reaction conditions to control the regioselectivity. A more common and controlled approach involves the synthesis of a pyrazolone intermediate, followed by halogenation and subsequent aromatization.

Experimental Protocols

This section details the key experimental methodologies for the synthesis of 3-iodo-1-phenyl-1H-pyrazole.

Method 1: Synthesis via Pyrazolone Intermediate

This versatile, three-step method provides good regiochemical control and generally results in high yields.[2] The general workflow involves the condensation of a β-ketoester with phenylhydrazine to form a pyrazolin-5-one, followed by halogenation and oxidation.

Step 1: Condensation to form 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one

A common starting point is the condensation of ethyl acetoacetate with phenylhydrazine.

-

Reaction: Phenylhydrazine is reacted with ethyl acetoacetate in a suitable solvent, such as ethanol or acetic acid.

-

Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Work-up: Upon cooling, the product often precipitates and can be collected by filtration. Recrystallization from ethanol can be performed for purification.

Step 2: Halogenation

The resulting pyrazolone is then halogenated. While the primary interest is iodination, protocols for chlorination and bromination are also well-established and can be adapted.[2] For iodination, a suitable iodine source is employed.

-

Reagents: N-iodosuccinimide (NIS) is a common and effective iodinating agent.

-

Conditions: The pyrazolone is dissolved in a solvent like acetonitrile or dichloromethane, and NIS is added portionwise. The reaction is often stirred at room temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Oxidation (Aromatization)

The final step is the oxidation of the dihydropyrazole to the aromatic pyrazole.

-

Oxidizing Agents: A variety of oxidizing agents can be used, including sodium hypochlorite (NaOCl), N-bromosuccinimide (NBS), or manganese dioxide (MnO2).[2]

-

Conditions: The choice of oxidant will dictate the specific reaction conditions, which may range from room temperature to elevated temperatures.

Quantitative Data Summary for Method 1 (Representative)

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylhydrazine, Ethyl acetoacetate | - | Ethanol | Reflux | 2-4 | >90 |

| 2 | 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one | N-Iodosuccinimide (NIS) | Acetonitrile | Room Temp | 1-3 | 85-95 |

| 3 | 3-Iodo-1-phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one | MnO2 | Dichloromethane | Reflux | 4-8 | 70-85 |

Method 2: Direct C-H Iodination via Lithiation

A regioselective method for the synthesis of 5-iodopyrazoles involves the deprotonation of the pyrazole ring followed by quenching with an iodine source.[3][4] While this method typically yields the 5-iodo isomer, subtle changes in substrates and conditions could potentially influence the regioselectivity, or it can be used to synthesize a different isomer for comparative studies.

Experimental Protocol:

-

Dissolve the 1-aryl-1H-pyrazole (1.0 mmol) in dry tetrahydrofuran (THF) (5 mL) under an inert atmosphere (e.g., argon).[3]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[3]

-

Add n-butyllithium (n-BuLi) (1.3 equivalents) dropwise with vigorous stirring.[3]

-

Stir the reaction mixture for 10 minutes at -78 °C.[3]

-

Add a solution of iodine (1.4 equivalents) in dry THF (3 mL).[3]

-

Allow the reaction mixture to warm to room temperature over a period of 4 hours.[3]

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.[5]

-

Extract the product with a suitable organic solvent such as dichloromethane.[5]

-

Wash the organic layer with saturated aqueous sodium thiosulfate and then with brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica gel.[5]

Quantitative Data Summary for C-H Iodination (Representative for 5-iodo isomer)

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Aryl-3-CF3-1H-pyrazole | n-BuLi, I2 | THF | -78 to RT | 4 | 60-92 | [3][4] |

Visualizations

Experimental Workflow for Synthesis via Pyrazolone Intermediate

Caption: General workflow for the synthesis of 3-iodo-1-phenyl-1H-pyrazole via a pyrazolone intermediate.

Logical Relationship of Iodination Strategies

Caption: Logical overview of different synthetic strategies for obtaining 3-iodo-1-phenyl-1H-pyrazole.

Signaling Pathway Context

While 3-iodo-1-phenyl-1H-pyrazole is primarily a synthetic intermediate, the broader class of pyrazole-containing molecules is of significant interest in drug development due to their diverse biological activities. They are known to interact with a variety of signaling pathways by acting as inhibitors or modulators of key protein targets. For instance, pyrazole derivatives have been developed as inhibitors of kinases, cyclooxygenases (COX), and other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. The introduction of an iodine atom provides a handle for further chemical modification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds targeting these pathways.

Generalized Kinase Inhibitor Signaling Pathway

Caption: Generalized signaling pathway illustrating the inhibitory action of pyrazole derivatives on kinase cascades.

This guide provides a foundational understanding of the synthesis of 3-iodo-1-phenyl-1H-pyrazole, offering practical experimental details and strategic context for researchers in the field of medicinal chemistry and drug discovery. The versatility of this intermediate, particularly in enabling access to a wide array of substituted pyrazoles, underscores its importance in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Preparation of 3-Iodo-1-phenyl-1H-pyrazole from Phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for the preparation of 3-iodo-1-phenyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, phenylhydrazine, and proceeds through a two-step sequence involving the formation of a pyrazole core followed by regioselective iodination. This document offers detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the successful synthesis of the target compound.

Synthetic Strategy

The preparation of 3-iodo-1-phenyl-1H-pyrazole from phenylhydrazine is most effectively achieved through a two-step process:

-

Synthesis of 3-amino-1-phenyl-1H-pyrazole: This initial step involves the construction of the pyrazole ring with an amino group at the C3 position. This is accomplished through the condensation of phenylhydrazine with a suitable three-carbon synthon, such as a β-cyano vinyl ether or halide.

-

Sandmeyer Iodination: The amino group at the C3 position of the pyrazole ring is then converted to an iodo group via a Sandmeyer reaction. This classic transformation proceeds through the formation of a diazonium salt intermediate, which is subsequently displaced by an iodide anion.

This strategic approach is favored due to the directing effects of the substituents on the pyrazole ring. Direct electrophilic iodination of 1-phenyl-1H-pyrazole typically results in the formation of the 4-iodo isomer. Therefore, the introduction of a functional group at the C3 position that can be readily converted to iodine is a more reliable method for achieving the desired regiochemistry.

Experimental Protocols

Step 1: Synthesis of 3-amino-1-phenyl-1H-pyrazole

A common and effective method for the synthesis of 3-amino-1-phenyl-1H-pyrazole is the reaction of phenylhydrazine with 3-ethoxyacrylonitrile.

Reaction Scheme:

Figure 1: Synthesis of 3-amino-1-phenyl-1H-pyrazole.

Experimental Procedure:

A mixture of phenylhydrazine (1 equivalent) and 3-ethoxyacrylonitrile (1 equivalent) in a suitable solvent such as ethanol is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization from an appropriate solvent.

| Parameter | Value | Reference |

| Reactants | Phenylhydrazine, 3-Ethoxyacrylonitrile | |

| Solvent | Ethanol | |

| Temperature | Reflux | |

| Reaction Time | Varies (monitor by TLC) | |

| Yield | 85% | [1] |

Characterization Data for 3-amino-1-phenyl-1H-pyrazole:

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₃ | |

| Molecular Weight | 159.19 g/mol | [2] |

| Melting Point | 168-170.5 °C | [3] |

| Appearance | Solid | [3] |

| ¹H NMR (CDCl₃, δ) | 5.91 (s, 1H), 7.32 (td, 1H), 7.40-7.50 (m, 4H), 3.8 (br s, 2H) | |

| IR (KBr, cm⁻¹) | 3348, 3303 (NH₂) | [4] |

Step 2: Sandmeyer Iodination of 3-amino-1-phenyl-1H-pyrazole

The conversion of the amino group to an iodo group is achieved through a Sandmeyer reaction.

Reaction Scheme:

Figure 2: Sandmeyer iodination of 3-amino-1-phenyl-1H-pyrazole.

Experimental Procedure:

3-amino-1-phenyl-1H-pyrazole (1 equivalent) is dissolved in a mixture of a strong acid, such as sulfuric acid or hydrochloric acid, and water, and the solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite (a slight excess) is added dropwise while maintaining the low temperature. The resulting diazonium salt solution is then added to a solution of potassium iodide (excess) in water. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Reactants | 3-amino-1-phenyl-1H-pyrazole, Sodium Nitrite, Potassium Iodide | |

| Acid | Sulfuric Acid or Hydrochloric Acid | |

| Temperature | 0-5 °C for diazotization, then warming to room temperature | |

| Reaction Time | Until N₂ evolution ceases | |

| Yield | Moderate to good |

Characterization Data for 3-iodo-1-phenyl-1H-pyrazole:

| Property | Value | Reference |

| Molecular Formula | C₉H₇IN₂ | |

| Molecular Weight | 270.07 g/mol | |

| Melting Point | 82-84 °C (for a related N-protected derivative) | [5] |

| Appearance | Solid | |

| ¹H NMR (DMSO-d₆, δ) | 6.76 (d, J=2.8 Hz, 1H), 8.16 (d, J=2.8 Hz, 1H) (for a related N-protected derivative) | [5] |

| ¹³C NMR (DMSO-d₆, δ) | 104.6, 118.2, 133.6, 146.4 (for a related N-protected derivative) | [5] |

Reaction Mechanisms

Formation of 3-amino-1-phenyl-1H-pyrazole

The formation of the pyrazole ring proceeds through a nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine onto the electrophilic carbon of 3-ethoxyacrylonitrile, followed by an intramolecular cyclization and elimination of ethanol to yield the aromatic pyrazole ring.

Figure 3: Mechanism of 3-amino-1-phenyl-1H-pyrazole formation.

Sandmeyer Iodination

The Sandmeyer reaction is initiated by the diazotization of the primary amino group with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by a single-electron transfer from the iodide ion to the diazonium salt, leading to the formation of a diazo radical and an iodine radical. The diazo radical rapidly loses nitrogen gas to form an aryl radical, which then combines with the iodine radical to give the final product.

Figure 4: Mechanism of the Sandmeyer iodination reaction.

Safety Considerations

-

Phenylhydrazine: is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acrylonitrile derivatives: are toxic and flammable. Handle with care in a fume hood.

-

Diazonium salts: can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

-

Strong acids: are corrosive. Handle with appropriate care and PPE.

Conclusion

The synthesis of 3-iodo-1-phenyl-1H-pyrazole from phenylhydrazine is a robust and reliable two-step process. The key to this synthesis is the regioselective formation of 3-amino-1-phenyl-1H-pyrazole, which then serves as a precursor for the Sandmeyer iodination. The detailed protocols and mechanistic insights provided in this guide are intended to assist researchers in the successful and efficient preparation of this valuable synthetic intermediate for applications in drug discovery and development.

References

characterization of 3-iodo-1-phenyl-1H-pyrazole

An In-depth Technical Guide on the Characterization of 3-Iodo-1-phenyl-1H-pyrazole

Executive Summary: This document provides a comprehensive technical overview of 3-iodo-1-phenyl-1H-pyrazole, a key heterocyclic intermediate in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in drug discovery, and halogenated derivatives such as this serve as versatile building blocks for creating complex molecules through cross-coupling reactions.[1][2] This guide details the physicochemical properties, plausible synthetic routes, and in-depth characterization data based on spectroscopic and analytical techniques. It is intended for researchers, chemists, and drug development professionals who utilize pyrazole-based scaffolds in their work.

Introduction

The pyrazole ring is a five-membered nitrogen-containing heterocycle that forms the core of numerous biologically active compounds.[1] Its derivatives have shown a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antinociceptive effects.[2][3] 3-Iodo-1-phenyl-1H-pyrazole (CAS No: 141998-90-5) is a significant synthetic intermediate. The presence of the iodo-substituent at the 3-position provides a reactive handle for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1][4][5] This allows for the targeted synthesis of novel compounds with potentially enhanced therapeutic efficacy.[3]

Physicochemical and Computed Properties

The fundamental properties of 3-iodo-1-phenyl-1H-pyrazole are summarized below. This data is crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 141998-90-5 | [6] |

| Molecular Formula | C₉H₇IN₂ | [6] |

| Molecular Weight | 270.07 g/mol | [6] |

| Monoisotopic Mass | 269.96540 Da | [6][7] |

| Appearance | White to off-white crystalline solid (inferred) | [3] |

| XlogP (Computed) | 2.6 | [6] |

| InChIKey | RJCCRXXUBFGPBW-UHFFFAOYSA-N | [6] |

Synthesis and Purification

While various methods exist for synthesizing substituted pyrazoles, a common strategy for 3-iodo-1-phenyl-1H-pyrazole involves the cyclization to form the 1-phenyl-1H-pyrazole core followed by regioselective iodination. The workflow below illustrates a plausible synthetic pathway.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-iodo-1-phenyl-1H-pyrazole | C9H7IN2 | CID 14972074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 3-iodo-1-phenyl-1h-pyrazole (C9H7IN2) [pubchemlite.lcsb.uni.lu]

Technical Guide: Spectroscopic and Synthetic Insights into 3-iodo-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-iodo-1-phenyl-1H-pyrazole is a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its structural features, particularly the presence of a readily functionalizable iodine atom, make it a versatile building block for the synthesis of more complex molecular architectures through various cross-coupling reactions. This technical guide provides a comprehensive overview of the available NMR data for 3-iodo-1-phenyl-1H-pyrazole and its precursors, detailed experimental protocols for their synthesis and characterization, and a logical workflow for its preparation.

Data Presentation: NMR Spectral Data

Table 1: ¹H and ¹³C NMR Data for tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate [1]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | ||||

| 8.16 | d | 2.8 | H-5 | |

| 6.76 | d | 2.8 | H-4 | |

| 1.57 | s | -C(CH₃)₃ | ||

| ¹³C NMR | ||||

| 146.4 | C=O | |||

| 133.6 | C-5 | |||

| 118.2 | C-4 | |||

| 86.1 | C-3 | |||

| 27.9 | -C(CH₃)₃ | |||

| Solvent: DMSO-d₆ |

Experimental Protocols

The synthesis of 3-iodo-1-phenyl-1H-pyrazole can be approached through a multi-step sequence involving the initial iodination of 1H-pyrazole, followed by N-phenylation. The following protocols are based on established methodologies for similar pyrazole derivatives.[1]

Synthesis of 3-iodo-1H-pyrazole

A common route to 3-iodo-1H-pyrazole involves the direct iodination of 1H-pyrazole. For subsequent reactions, the pyrazole nitrogen is often protected, for instance, with a tert-butyloxycarbonyl (Boc) group.

Protocol 1: Synthesis of tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate [1]

-

Protection of 1H-pyrazole: To a solution of 1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, di-tert-butyl dicarbonate (1.2 equivalents) is added at room temperature. The reaction mixture is stirred overnight.

-

Work-up: The dichloromethane solution is washed with a saturated sodium bicarbonate solution and then with deionized water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield tert-butyl 1H-pyrazole-1-carboxylate.

-

Iodination: The protected pyrazole is then subjected to iodination to introduce the iodine atom at the C3 position.

-

Purification: The crude product, tert-butyl 3-iodo-1H-pyrazole-1-carboxylate, is purified by recrystallization from n-hexane to yield white crystals.

N-Arylation to form 3-iodo-1-phenyl-1H-pyrazole

The introduction of the phenyl group at the N1 position of the 3-iodopyrazole core can be achieved through transition metal-catalyzed cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig amination.

Protocol 2: General Procedure for N-Arylation (Ullmann-Type Reaction)

-

Reaction Setup: A mixture of 3-iodo-1H-pyrazole (1 equivalent), iodobenzene (1.1 equivalents), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., a diamine, 20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents) is prepared in a suitable high-boiling solvent (e.g., DMF or dioxane).

-

Reaction Conditions: The reaction mixture is heated at a temperature ranging from 100 to 140 °C for 12 to 24 hours under an inert atmosphere.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Protocol 3: General Procedure for N-Arylation (Buchwald-Hartwig Amination)

-

Reaction Setup: In an oven-dried Schlenk tube, 3-iodo-1H-pyrazole (1.0 equivalent), the aryl bromide (1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents) are combined.

-

Reaction Conditions: The tube is evacuated and backfilled with an inert gas (e.g., Argon). Anhydrous toluene is added, and the sealed tube is heated in a preheated oil bath at 110 °C for 12-24 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated and purified as described in the Ullmann protocol.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Mandatory Visualizations

The synthesis of 3-iodo-1-phenyl-1H-pyrazole can be visualized as a logical workflow, starting from the readily available 1H-pyrazole.

Caption: Synthetic workflow for 3-iodo-1-phenyl-1H-pyrazole.

The N-phenylation step is a key transformation, which can be achieved via two primary catalytic cycles.

Caption: Catalytic cycles for N-phenylation of 3-iodopyrazole.

References

In-Depth Technical Guide: 1H NMR Spectrum of 3-iodo-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-iodo-1-phenyl-1H-pyrazole. Due to the absence of a publicly available experimental spectrum, this guide presents an estimated spectrum based on analysis of closely related analogues and predicted data. It includes a comprehensive table of estimated chemical shifts (δ) and coupling constants (J), a detailed experimental protocol for the synthesis of the title compound, and a visualization of its molecular structure and proton relationships using a Graphviz diagram. This document serves as a valuable resource for researchers working with pyrazole derivatives in fields such as medicinal chemistry and materials science.

Estimated 1H NMR Spectral Data

Table 1: Estimated 1H NMR Data for 3-iodo-1-phenyl-1H-pyrazole in CDCl3

| Proton Assignment | Multiplicity | Estimated Chemical Shift (δ, ppm) | Estimated Coupling Constant (J, Hz) |

| H-4 | Doublet (d) | ~6.5 - 6.7 | ~2.0 - 3.0 |

| H-5 | Doublet (d) | ~7.8 - 8.0 | ~2.0 - 3.0 |

| Phenyl H (ortho) | Doublet (d) or Multiplet (m) | ~7.6 - 7.8 | ~7.5 - 8.5 |

| Phenyl H (meta) | Triplet (t) or Multiplet (m) | ~7.4 - 7.6 | ~7.0 - 8.0 |

| Phenyl H (para) | Triplet (t) or Multiplet (m) | ~7.3 - 7.5 | ~7.0 - 8.0 |

Note: These are estimated values and should be confirmed by experimental data. The exact chemical shifts and coupling constants can be influenced by solvent, concentration, and temperature.

Experimental Protocols

The synthesis of 3-iodo-1-phenyl-1H-pyrazole can be achieved in a two-step sequence: first, the synthesis of the precursor 1-phenyl-1H-pyrazole, followed by its regioselective iodination at the 3-position.

Synthesis of 1-phenyl-1H-pyrazole

A common and effective method for the synthesis of 1-phenyl-1H-pyrazole is the condensation reaction between phenylhydrazine and a 1,3-dicarbonyl compound, such as malondialdehyde or its synthetic equivalent.

Materials:

-

Phenylhydrazine

-

Malondialdehyde tetramethyl acetal (or other suitable 1,3-dicarbonyl precursor)

-

Ethanol

-

Hydrochloric acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.

-

Add a catalytic amount of hydrochloric acid to the solution.

-

To this stirring solution, add malondialdehyde tetramethyl acetal (1 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-phenyl-1H-pyrazole.

Synthesis of 3-iodo-1-phenyl-1H-pyrazole

Regioselective iodination of 1-phenyl-1H-pyrazole at the 3-position can be challenging. While iodination with I2/CAN often favors the 4-position, a directed lithiation followed by quenching with iodine can achieve iodination at the 5-position. For iodination at the 3-position, specific reaction conditions are required. A potential method involves the use of N-iodosuccinimide (NIS) under controlled conditions.

Materials:

-

1-phenyl-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (or other suitable aprotic solvent)

Procedure:

-

In a flame-dried, inert atmosphere (e.g., argon or nitrogen) protected round-bottom flask, dissolve 1-phenyl-1H-pyrazole (1 equivalent) in anhydrous acetonitrile.

-

Cool the solution to a specific temperature (e.g., 0 °C or -78 °C) to control the regioselectivity.

-

Add N-iodosuccinimide (1-1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to proceed at the chosen temperature, monitoring its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 3-iodo-1-phenyl-1H-pyrazole.

Molecular Structure and Proton Relationships

The following diagram, generated using Graphviz, illustrates the molecular structure of 3-iodo-1-phenyl-1H-pyrazole and the spatial relationships between the protons, which give rise to the observed (or estimated) spin-spin coupling in the 1H NMR spectrum.

Caption: Molecular structure of 3-iodo-1-phenyl-1H-pyrazole with proton labeling.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the synthesis of the target compound.

Caption: Synthetic workflow for 3-iodo-1-phenyl-1H-pyrazole.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-iodo-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C NMR chemical shifts for 3-iodo-1-phenyl-1H-pyrazole. Due to the absence of directly published experimental data for this specific compound in the searched literature, this guide presents a comprehensive estimation based on the analysis of structurally similar compounds. The methodologies for acquiring 13C NMR data and a representative synthetic workflow are also detailed.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for 3-iodo-1-phenyl-1H-pyrazole. These values are estimated from documented spectra of analogous compounds, including various N-substituted 3-iodopyrazoles and 1-phenylpyrazoles with alternative substitution patterns. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes on Estimation |

| C3 | 85 - 95 | The C-I bond is expected to cause a significant upfield shift. Data from various 3-iodopyrazole derivatives were considered[1]. |

| C4 | 110 - 115 | The chemical shift of C4 in 1-phenylpyrazoles is sensitive to the substituent at C3. |

| C5 | 140 - 145 | Generally, C5 in 1-phenylpyrazoles resonates downfield. |

| C1' (ipso) | 138 - 142 | The carbon of the phenyl ring directly attached to the pyrazole nitrogen. |

| C2'/C6' (ortho) | 125 - 129 | |

| C3'/C5' (meta) | 129 - 131 | |

| C4' (para) | 127 - 130 |

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed protocol for the acquisition of a 13C NMR spectrum of a pyrazole derivative, based on standard laboratory practices for heterocyclic compounds[1][2].

1. Sample Preparation:

-

Dissolve 10-20 mg of the solid sample of 3-iodo-1-phenyl-1H-pyrazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

2. NMR Instrument Setup:

-

The 13C NMR spectrum should be recorded on a spectrometer operating at a frequency of 100 MHz or higher for optimal resolution and sensitivity.

-

The instrument should be properly tuned and shimmed for the specific sample and solvent.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): Set to 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is generally required to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected range of chemical shifts for organic compounds.

-

Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

Integrate the peaks if quantitative analysis is required, although this is not standard for routine ¹³C NMR.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted pyrazole, such as 3-iodo-1-phenyl-1H-pyrazole. This is a representative pathway and specific reagents and conditions may vary.

Caption: General workflow for the synthesis and characterization of 3-iodo-1-phenyl-1H-pyrazole.

References

Unveiling the Structural Landscape of Phenylpyrazoles: A Technical Guide in the Absence of 3-Iodo-1-phenyl-1H-pyrazole Crystal Data

Publication Note: An exhaustive search of publicly accessible crystallographic databases and the scientific literature did not yield a specific crystal structure for 3-iodo-1-phenyl-1H-pyrazole. This guide, therefore, presents a detailed crystallographic analysis of closely related 1-phenyl-1H-pyrazole derivatives. The intent is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structural motifs and experimental methodologies prevalent in this class of compounds, offering valuable comparative insights in the absence of data for the specific target molecule.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. Their biological activity and material properties are intrinsically linked to their three-dimensional structure and the nature of their substituents. The 1-phenyl-1H-pyrazole framework, in particular, is a common feature in many bioactive molecules. Understanding the precise atomic arrangement through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials. This technical guide provides a consolidated overview of the crystallographic data and synthetic methodologies for several structurally related analogues of 3-iodo-1-phenyl-1H-pyrazole.

Comparative Crystallographic Data

Table 1: Crystal Data and Structure Refinement for Selected 1-Phenyl-1H-Pyrazole Derivatives

| Parameter | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[1] | 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde[2] | 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one[3][4] |

| Chemical Formula | C₁₁H₁₀N₂O₃ | C₁₅H₁₃N₃O | C₁₁H₈N₄O |

| Formula Weight | 218.21 | 251.28 | 212.21 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/n |

| a (Å) | 9.5408(16) | 9.5807(8) | 10.034(1) |

| b (Å) | 9.5827(16) | 15.1720(13) | 11.233(1) |

| c (Å) | 11.580(2) | 8.7370(8) | 8.812(1) |

| α (°) | 90 | 90 | 90 |

| β (°) | 105.838(3) | 93.6180(11) | 109.23(1) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1018.5(3) | 1267.46(19) | 937.1(2) |

| Z | 4 | 4 | 4 |

| Temperature (K) | 130(2) | 150 | 293(2) |

| R-factor | 0.034 | 0.044 | - |

| wR-factor | - | 0.114 | - |

Experimental Protocols

The following sections detail the synthetic and crystallographic methodologies employed for the analogous compounds, providing a template for potential studies on 3-iodo-1-phenyl-1H-pyrazole.

Synthesis of 3-Iodo-1H-pyrazole Derivatives

A general and convenient synthetic route for obtaining 3-iodo-1H-pyrazole derivatives has been developed.[5] The process often involves the protection of the N-H bond of a substituted 3-iodo-1H-pyrazole, for instance, with an ethoxyethyl group, to facilitate further reactions like Sonogashira cross-coupling.[5]

A plausible synthetic pathway to 3-iodo-1-phenyl-1H-pyrazole could involve the reaction of phenylhydrazine with a suitable iodinated three-carbon synthon, followed by cyclization. Alternatively, direct iodination of 1-phenyl-1H-pyrazole at the 3-position could be explored, although this may lead to a mixture of regioisomers.

Single-Crystal X-ray Diffraction

For the analogous compounds, single crystals suitable for X-ray diffraction were grown by slow evaporation from appropriate solvents. The data collection is typically performed on a CCD area-detector diffractometer using monochromatic radiation (e.g., Mo Kα). The structures are then solved by direct methods and refined by full-matrix least-squares on F².

Logical and Structural Visualizations

To aid in the conceptualization of the experimental workflow and the molecular structure, the following diagrams are provided.

Conclusion

While the definitive crystal structure of 3-iodo-1-phenyl-1H-pyrazole remains elusive in the public domain, this technical guide provides a robust framework for its potential structural characteristics and the experimental methodologies required for its determination. The comparative data from closely related 1-phenyl-1H-pyrazole derivatives offer valuable insights into the expected bond lengths, angles, and supramolecular interactions. Researchers in drug discovery and materials science can leverage this information to inform their synthetic strategies and computational modeling of this and similar pyrazole-based compounds. The provided experimental protocols serve as a practical starting point for the synthesis and crystallographic analysis of this important class of molecules.

References

- 1. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 2. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. arkat-usa.org [arkat-usa.org]

An In-Depth Technical Guide to 3-Iodo-1-Phenyl-1H-Pyrazole: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. The strategic functionalization of the pyrazole scaffold allows for the fine-tuning of its pharmacological profile. This technical guide focuses on 3-iodo-1-phenyl-1H-pyrazole, a versatile intermediate whose iodo-substituent serves as a valuable handle for further molecular elaboration through various cross-coupling reactions. This document provides a comprehensive overview of the known and predicted physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its potential in drug discovery.

Physical and Chemical Properties

While experimental data for 3-iodo-1-phenyl-1H-pyrazole is not extensively reported in publicly available literature, its fundamental properties can be identified or reasonably predicted based on its structure and data from related compounds.

Table 1: Physical and Chemical Properties of 3-Iodo-1-Phenyl-1H-Pyrazole

| Property | Value | Source/Method |

| Molecular Formula | C₉H₇IN₂ | PubChem CID: 14972074[1] |

| Molecular Weight | 270.07 g/mol | PubChem CID: 14972074[1] |

| CAS Number | 141998-90-5 | PubChem CID: 14972074[1] |

| Appearance | Predicted: White to off-white or pale yellow solid | Analogy to similar iodo-pyrazole compounds. |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate); Insoluble in water. | General solubility of similar aromatic heterocyclic compounds. |

| pKa | Not reported | - |

Spectroscopic Data (Predicted)

The following tables summarize the predicted NMR, IR, and Mass Spectrometry data for 3-iodo-1-phenyl-1H-pyrazole. These predictions are based on established principles of spectroscopy and analysis of structurally related compounds.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.6 | m | 2H | Phenyl H (ortho) |

| ~ 7.5 - 7.3 | m | 3H | Phenyl H (meta, para) |

| ~ 7.4 | d | 1H | Pyrazole H-5 |

| ~ 6.5 | d | 1H | Pyrazole H-4 |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Phenyl C (ipso) |

| ~ 135 | Pyrazole C-5 |

| ~ 129 | Phenyl C (para) |

| ~ 128 | Phenyl C (meta) |

| ~ 120 | Phenyl C (ortho) |

| ~ 115 | Pyrazole C-4 |

| ~ 95 | Pyrazole C-3 (C-I) |

Table 4: Predicted IR and Mass Spectrometry Data

| Spectroscopic Method | Predicted Key Features |

| IR Spectroscopy | ~3100-3000 cm⁻¹ (Ar-H stretch), ~1600-1450 cm⁻¹ (C=C and C=N stretching), ~1100-1000 cm⁻¹ (C-N stretching), ~600-500 cm⁻¹ (C-I stretching) |

| Mass Spectrometry (EI) | M⁺ at m/z 270, prominent fragment at m/z 143 ([M-I]⁺) |

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis and reaction of analogous iodo-pyrazole derivatives.

Synthesis of 3-Iodo-1-Phenyl-1H-Pyrazole

This procedure is adapted from regioselective iodination methods for 1-aryl-pyrazoles.[2][3]

Synthesis workflow for 3-iodo-1-phenyl-1H-pyrazole.

Materials:

-

1-Phenyl-1H-pyrazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Iodine (I₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Dissolve 1-phenyl-1H-pyrazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 1 hour to ensure complete deprotonation at the C3 position.

-

In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.

-

Add the iodine solution dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield 3-iodo-1-phenyl-1H-pyrazole.

Representative Reaction: Sonogashira Cross-Coupling

The C-I bond of 3-iodo-1-phenyl-1H-pyrazole is amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes.[4][5]

Sonogashira cross-coupling of 3-iodo-1-phenyl-1H-pyrazole.

General Procedure:

-

To a flask containing 3-iodo-1-phenyl-1H-pyrazole (1.0 eq) and a terminal alkyne (1.2 eq), add a suitable solvent such as THF or DMF.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine, 2.0 eq).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the desired 3-alkynyl-1-phenyl-1H-pyrazole.

Potential Applications in Drug Development

While specific biological data for 3-iodo-1-phenyl-1H-pyrazole is scarce, the broader class of pyrazole derivatives is of significant interest in drug discovery. The pyrazole nucleus is a common scaffold in a variety of clinically used drugs.

-

Kinase Inhibition: Many pyrazole-containing compounds are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer and inflammatory diseases. The 1-phenyl-1H-pyrazole moiety can be found in several kinase inhibitors.

-

Anti-inflammatory and Analgesic Activity: Phenyl-substituted pyrazoles have been investigated for their anti-inflammatory and analgesic properties, often through the inhibition of enzymes like cyclooxygenase (COX).

-

Anticancer Activity: A number of pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, acting through diverse mechanisms including apoptosis induction and cell cycle arrest.

The ability to functionalize the 3-position of 1-phenyl-1H-pyrazole via the iodo-intermediate allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.

Representative Signaling Pathway

The diagram below illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a common target for pyrazole-based kinase inhibitors in cancer therapy. The specific interaction of 3-iodo-1-phenyl-1H-pyrazole with components of this or other pathways has not been experimentally determined.

Generalized MAPK signaling pathway, a potential target for pyrazole inhibitors.

Conclusion

3-Iodo-1-phenyl-1H-pyrazole is a valuable synthetic intermediate with significant potential in the development of novel small molecules for therapeutic applications. Although detailed experimental characterization of this specific compound is limited, its properties can be reliably predicted, and its synthesis and reactivity are well-grounded in established chemical principles. The protocols and data presented in this guide are intended to facilitate further research and exploitation of this versatile pyrazole derivative in drug discovery and medicinal chemistry programs.

References

- 1. 3-Iodo-1H-pyrazole | C3H3IN2 | CID 1239830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. d-nb.info [d-nb.info]

- 5. arkat-usa.org [arkat-usa.org]

3-iodo-1-phenyl-1H-pyrazole CAS number 141998-90-5

An In-depth Technical Guide to 3-iodo-1-phenyl-1H-pyrazole (CAS Number: 141998-90-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-iodo-1-phenyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring a phenyl-substituted pyrazole ring with an iodine atom at the 3-position, makes it an excellent substrate for a variety of cross-coupling reactions. This allows for the introduction of diverse functional groups at this position, enabling the synthesis of a wide array of novel molecules with potential biological activities. The pyrazole scaffold is a well-established privileged structure in drug discovery, with numerous approved drugs and clinical candidates featuring this motif. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 3-iodo-1-phenyl-1H-pyrazole, with a focus on its application in the development of new chemical entities.

Physicochemical and Spectral Data

The following tables summarize the key physical, chemical, and predicted spectral properties of 3-iodo-1-phenyl-1H-pyrazole.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 141998-90-5 | |

| Molecular Formula | C₉H₇IN₂ | PubChem |

| Molecular Weight | 270.07 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | Generic for similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from reaction conditions |

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 270.97268 |

| [M+Na]⁺ | 292.95462 |

| [M-H]⁻ | 268.95812 |

| [M+NH₄]⁺ | 287.99922 |

| [M+K]⁺ | 308.92856 |

Data obtained from PubChem.

Synthesis of 3-iodo-1-phenyl-1H-pyrazole

The synthesis of 3-iodo-1-phenyl-1H-pyrazole can be achieved through the direct iodination of 1-phenyl-1H-pyrazole. Several methods for the iodination of pyrazoles have been reported, with the choice of reagent and conditions influencing the regioselectivity and yield.

Experimental Protocol: Iodination using Iodine and an Oxidizing Agent

This protocol describes a general method for the iodination of an N-aryl pyrazole.

Materials:

-

1-phenyl-1H-pyrazole

-

Iodine (I₂)

-

Ceric Ammonium Nitrate (CAN)

-

Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve 1-phenyl-1H-pyrazole (1.0 eq) in acetonitrile.

-

Add elemental iodine (1.1 eq) to the solution and stir.

-

Slowly add a solution of ceric ammonium nitrate (CAN) (0.5 eq) in acetonitrile to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-iodo-1-phenyl-1H-pyrazole.

Chemical Reactivity and Synthetic Applications

The carbon-iodine bond in 3-iodo-1-phenyl-1H-pyrazole is highly amenable to participating in various palladium-catalyzed cross-coupling reactions. This makes it a valuable building block for the synthesis of more complex molecules.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-position of the pyrazole ring and a terminal alkyne.

Experimental Protocol:

Materials:

-

3-iodo-1-phenyl-1H-pyrazole

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon), add 3-iodo-1-phenyl-1H-pyrazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

-

Add THF and triethylamine to the flask.

-

Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and filter off the triethylammonium iodide salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-alkynyl-1-phenyl-1H-pyrazole derivative.

Suzuki Coupling

The Suzuki coupling allows for the arylation or vinylation of the pyrazole ring at the 3-position using a boronic acid or ester.

Experimental Protocol:

Materials:

-

3-iodo-1-phenyl-1H-pyrazole

-

Aryl or vinyl boronic acid (e.g., phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene and Water (as a solvent mixture)

Procedure:

-

In a round-bottom flask, combine 3-iodo-1-phenyl-1H-pyrazole (1.0 eq), the boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).

-

Add a mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux and stir vigorously until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 3-aryl- or 3-vinyl-1-phenyl-1H-pyrazole.

Heck Coupling

The Heck coupling facilitates the formation of a new carbon-carbon bond between the pyrazole ring and an alkene.

Experimental Protocol:

Materials:

-

3-iodo-1-phenyl-1H-pyrazole

-

Alkene (e.g., styrene or an acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a sealed tube, add 3-iodo-1-phenyl-1H-pyrazole (1.0 eq), Pd(OAc)₂ (0.05 eq), and P(o-tol)₃ (0.1 eq).

-

Add DMF, triethylamine, and the alkene (1.5 eq).

-

Seal the tube and heat the reaction mixture to 100-120 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 3-alkenyl-1-phenyl-1H-pyrazole.

Visualized Synthetic Workflow and Potential Applications

The following diagrams illustrate the synthetic utility of 3-iodo-1-phenyl-1H-pyrazole and the conceptual landscape of potential applications for its derivatives.

Caption: Synthetic workflow for 3-iodo-1-phenyl-1H-pyrazole and its derivatives.

Caption: Conceptual landscape of potential applications for pyrazole derivatives.

Potential Biological Significance

While the specific biological activities of 3-iodo-1-phenyl-1H-pyrazole have not been extensively reported, the pyrazole scaffold is a cornerstone in medicinal chemistry. Derivatives of 1-phenyl-1H-pyrazole have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Activity: Many pyrazole derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases such as JAK, Aurora, and receptor tyrosine kinases.

-

Anti-inflammatory Effects: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.

-

Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.

The ability to functionalize the 3-position of the 1-phenyl-1H-pyrazole core via the iodo intermediate allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds targeting a wide range of biological targets.

Conclusion

3-iodo-1-phenyl-1H-pyrazole (CAS 141998-90-5) is a valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry into a diverse range of 3-substituted 1-phenyl-1H-pyrazole derivatives. Given the well-established importance of the pyrazole scaffold in drug discovery, this compound represents a key intermediate for the development of novel therapeutic agents and functional materials. Further investigation into the biological profile of derivatives of 3-iodo-1-phenyl-1H-pyrazole is a promising area for future research.

A Theoretical Investigation of 3-iodo-1-phenyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 3-iodo-1-phenyl-1H-pyrazole, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct theoretical studies on this specific compound, this document establishes a foundational understanding through a comparative analysis of closely related pyrazole derivatives. This guide summarizes key quantitative data from theoretical calculations and experimental findings for analogous compounds, outlines detailed experimental and computational protocols, and presents visual representations of molecular structures and workflows. The content herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel pyrazole-based compounds.

Introduction

Pyrazole derivatives are a cornerstone in the development of a wide array of pharmaceuticals and functional materials due to their diverse biological activities and versatile chemical properties.[1] The introduction of a halogen atom, such as iodine, and a phenyl group onto the pyrazole scaffold can significantly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions, making 3-iodo-1-phenyl-1H-pyrazole a compelling candidate for further investigation.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the structural, electronic, and spectroscopic properties of such molecules.[2][3] These computational approaches provide valuable insights into molecular geometry, vibrational modes, and frontier molecular orbitals, which are crucial for understanding reaction mechanisms and designing molecules with desired functionalities. This guide will explore the theoretical framework for studying 3-iodo-1-phenyl-1H-pyrazole, drawing upon established methodologies and data from analogous pyrazole systems.

Molecular Structure and Properties

The molecular structure of 3-iodo-1-phenyl-1H-pyrazole is characterized by a five-membered pyrazole ring bonded to an iodine atom at the C3 position and a phenyl group at the N1 position. The presence of the bulky iodine atom and the planar phenyl group influences the overall geometry and electronic distribution of the molecule.

Optimized Molecular Geometry

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Lengths | C3-I | ~2.10 |

| N1-C(phenyl) | ~1.43 | |

| N1-N2 | ~1.35 | |

| N2-C3 | ~1.33 | |

| C3-C4 | ~1.41 | |

| C4-C5 | ~1.38 | |

| C5-N1 | ~1.37 | |

| Bond Angles | N2-C3-I | ~128.0 |

| C4-C3-I | ~125.0 | |

| C5-N1-C(phenyl) | ~120.0 | |

| N1-N2-C3 | ~112.0 | |

| N2-C3-C4 | ~105.0 | |

| C3-C4-C5 | ~108.0 | |

| C4-C5-N1 | ~107.0 | |

| Dihedral Angle | C4-C3-N2-N1 | ~0.0 |

Note: These values are representative and should be confirmed by specific DFT calculations for 3-iodo-1-phenyl-1H-pyrazole.

Spectroscopic Properties

Spectroscopic analysis is a fundamental tool for the characterization of novel compounds. Theoretical calculations of spectroscopic data, such as vibrational and nuclear magnetic resonance spectra, can aid in the interpretation of experimental results.

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational frequencies can be calculated using DFT. The following table lists the predicted vibrational modes for key functional groups in 3-iodo-1-phenyl-1H-pyrazole, based on studies of related molecules.[5]

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| C-H stretching (Aromatic) | Phenyl Ring | 3100 - 3000 |

| C-H stretching (Pyrazole) | Pyrazole Ring | 3150 - 3100 |

| C=C stretching (Aromatic) | Phenyl Ring | 1600 - 1450 |

| C=N stretching | Pyrazole Ring | ~1550 |

| C-N stretching | Pyrazole Ring | ~1350 |

| C-I stretching | Iodo Group | ~550 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using the Gauge-Including Atomic Orbital (GIAO) method within DFT. The calculated chemical shifts for 1-phenyl-pyrazole derivatives provide a reference for predicting the spectrum of the iodo-substituted analogue.[5]

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | H4 (pyrazole) | 6.5 - 7.0 |

| H5 (pyrazole) | 7.5 - 8.0 | |

| Phenyl Protons | 7.2 - 7.8 | |

| ¹³C | C3 (pyrazole) | ~90 (due to iodine) |

| C4 (pyrazole) | ~110 | |

| C5 (pyrazole) | ~130 | |

| Phenyl Carbons | 120 - 140 |

Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the energies of frontier molecular orbitals, are critical for understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity and kinetic stability.[6][7] For substituted phenylpyrazoles, these values are influenced by the nature of the substituents.

| Parameter | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | 4.0 to 4.5 |

Note: These are estimated values based on related pyrazole derivatives. The presence of the iodine atom is expected to influence these energies.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack. In 3-iodo-1-phenyl-1H-pyrazole, the nitrogen atoms of the pyrazole ring are expected to be regions of negative potential (red), while the hydrogen atoms and the region around the iodine atom may exhibit positive potential (blue).[8]

Experimental and Computational Protocols

This section outlines the general methodologies for the synthesis and theoretical study of 3-iodo-1-phenyl-1H-pyrazole, based on established procedures for similar compounds.

Synthesis Protocol

The synthesis of 3-iodo-1-phenyl-1H-pyrazole can be approached through various synthetic routes. A common method involves the iodination of a 1-phenyl-1H-pyrazole precursor.

General Procedure for Iodination:

-

Starting Material: 1-phenyl-1H-pyrazole.

-

Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine in the presence of a base.

-

Solvent: A suitable organic solvent such as dichloromethane (DCM) or acetonitrile.

-

Reaction Conditions: The reaction is typically carried out at room temperature with stirring.

-

Work-up and Purification: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine. The organic layer is then separated, dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.

Computational Protocol

The theoretical investigation of 3-iodo-1-phenyl-1H-pyrazole can be performed using standard quantum chemistry software packages like Gaussian.

Density Functional Theory (DFT) Calculations:

-

Software: Gaussian 09 or a later version.[3]

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional is a commonly used and reliable method for such systems.[2][3]

-

Basis Set: A basis set such as 6-31G(d,p) or 6-311++G(d,p) is appropriate for the C, H, and N atoms. For the iodine atom, a basis set with effective core potentials, such as LANL2DZ, is recommended.[9]

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the theoretical IR spectrum.

-

Electronic Property Calculations: HOMO and LUMO energies, as well as the MEP, are calculated from the optimized geometry.

-

NMR Calculations: ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method.

Visualizations

Visual representations are essential for understanding complex molecular structures and workflows. The following diagrams were generated using the DOT language in Graphviz.

Caption: Molecular structure of 3-iodo-1-phenyl-1H-pyrazole.

Caption: A typical workflow for the DFT study of a molecule.

Conclusion and Future Outlook

This technical guide has provided a foundational theoretical framework for the study of 3-iodo-1-phenyl-1H-pyrazole. By leveraging data and methodologies from related pyrazole derivatives, we have outlined the expected structural, spectroscopic, and electronic properties of this molecule. The provided protocols for synthesis and computational analysis offer a starting point for researchers interested in this compound.

Future work should focus on dedicated theoretical and experimental studies of 3-iodo-1-phenyl-1H-pyrazole to validate the predictions made in this guide. Such research will be crucial for unlocking the full potential of this and similar pyrazole derivatives in drug discovery and materials science, contributing to the development of novel and effective therapeutic agents and functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to DFT Calculations for 1-Phenyl-1H-Pyrazole Derivatives: Bridging Theory and Experiment

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1H-pyrazole derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. The functional versatility of these compounds stems from the diverse substitution patterns possible on both the pyrazole and phenyl rings. Understanding the intricate relationship between their molecular structure and observed properties is paramount for the rational design of novel, highly effective agents.

Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate the electronic structure, molecular geometry, and spectroscopic properties of these derivatives with a high degree of accuracy.[1] This technical guide provides a comprehensive overview of the application of DFT calculations to 1-phenyl-1H-pyrazole derivatives, detailing experimental protocols for their synthesis and characterization, and presenting a structured approach to their computational analysis. The synergy between experimental data and theoretical calculations offers profound insights into their structure-property relationships, paving the way for accelerated discovery and development.

Experimental Protocols

The synthesis and characterization of 1-phenyl-1H-pyrazole derivatives are foundational steps that provide the real-world benchmarks for computational models. High-quality experimental data is crucial for the validation of theoretical results.